Buserelin

Overview

Description

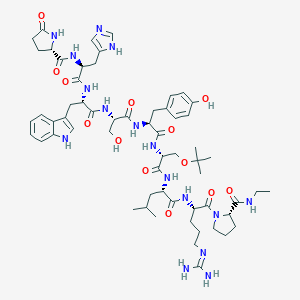

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist. It is primarily used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids . This compound is also utilized in assisted reproduction and as part of transgender hormone therapy .

Preparation Methods

Buserelin can be synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the gradual coupling of protected amino acids to a resin, followed by deprotection and purification steps . Industrial production methods include the use of ultrafiltration to remove thermal sources, which helps in reducing the loss rate of this compound during preparation . Another method involves the preparation of this compound acetate lipid microbubbles, which enhances the drug’s targeting properties and reduces toxicity .

Chemical Reactions Analysis

Metabolism of Buserelin

This compound is metabolized and subsequently inactivated by peptidases, including pyroglutamyl peptidase and chymotrypsin-like endopeptidase, in the liver, kidneys, and gastrointestinal tract . In the pituitary gland, inactivation occurs via membrane-located enzymes .

Chemical Reaction Analysis findings

Pharmacokinetics

This compound's pharmacokinetics have been studied, including its absorption, distribution, metabolism, and excretion . Key parameters include:

- Bioavailability: this compound is ineffective via oral administration due to first-pass metabolism . Bioavailability is 2.5 to 3.3% by intranasal administration and 70% by subcutaneous injection .

- Plasma Protein Binding: Approximately 15%

- Elimination Half-Life: 72 to 80 minutes

- Excretion: this compound and its metabolites are eliminated in urine and bile, with approximately 50% of this compound excreted unchanged in urine .

Other reactions

Scientific Research Applications

Medical Uses

Buserelin is utilized in several key areas:

- Hormone-Responsive Cancers : It is approved for the treatment of prostate cancer and premenopausal breast cancer, effectively reducing hormone levels that fuel these cancers .

- Endometriosis and Uterine Fibroids : this compound is used to treat estrogen-dependent conditions such as endometriosis and uterine fibroids by inducing a temporary menopause-like state, leading to symptom relief and tumor shrinkage .

- Assisted Reproduction : In reproductive medicine, this compound is employed for pituitary suppression during ovulation induction, enhancing the efficacy of gonadotropin administration .

- Precocious Puberty : Off-label uses include treatment for precocious puberty in children and as a puberty blocker in transgender youth .

Treatment of Uterine Fibroids

A study involving 40 patients assessed the efficacy of intranasal versus subcutaneous administration of this compound acetate for uterine fibroids. The results indicated that 70% of subjects experienced a reduction in fibroid volume to 66% or less after six months of treatment. Notably, larger fibroids showed a greater likelihood of regression .

| Administration Route | Number of Patients | Regression Rate |

|---|---|---|

| Intranasal | 21 | 70% |

| Subcutaneous | 19 | 70% |

Endometriosis Management

In a clinical trial focused on endometriosis-related pelvic pain, this compound acetate significantly reduced dysmenorrhea and pelvic pain over six months. Symptoms persisted for up to 12 months post-treatment in many patients .

| Symptom | Improvement Rate |

|---|---|

| Dysmenorrhea | Significant |

| Pelvic Pain | Significant |

Case Studies

- Prostate Cancer Treatment : A long-term study highlighted this compound's effectiveness in managing advanced prostate cancer by significantly lowering testosterone levels, which are crucial for cancer progression. Patients showed improved survival rates when treated with this compound compared to standard therapies alone .

- Assisted Reproductive Technology : In a randomized trial comparing this compound with human chorionic gonadotropin for ovulation induction, this compound resulted in a higher number of mature oocytes but lower implantation rates. This underscores its dual role in fertility treatments—enhancing egg retrieval while requiring careful management to optimize pregnancy outcomes .

Mechanism of Action

Buserelin stimulates the pituitary gland’s gonadotrophin-releasing hormone receptor (GnRHR). This desensitizes the GnRH receptor, reducing the amount of gonadotropin released. In males, this results in a reduction in the synthesis and release of testosterone, while in females, estrogen secretion is inhibited . The molecular targets involved include the GnRH receptors in the pituitary gland, which play a crucial role in the regulation of reproductive hormones .

Comparison with Similar Compounds

Buserelin is compared with other GnRH agonists such as leuprorelin, goserelin, and triptorelin. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . For example:

Leuprorelin: Used in the treatment of prostate cancer and endometriosis.

Goserelin: Applied in the treatment of breast cancer and prostate cancer.

Triptorelin: Used for the treatment of hormone-responsive cancers and in assisted reproduction.

This compound is unique in its specific modifications, such as the substitution of glycine in position 6 by D-serine and glycinamide in position 10 by ethylamide, which enhances its LHRH effect .

Biological Activity

Buserelin is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), primarily utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. Its biological activity is characterized by its ability to modulate the release of gonadotropins, which subsequently affects steroidogenesis in both males and females. This article delves into the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant case studies and research findings.

This compound functions as an agonist at the gonadotropin-releasing hormone receptor (GnRHR) located in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous exposure, this compound leads to receptor desensitization, resulting in decreased secretion of these hormones. This suppression ultimately lowers serum testosterone in males and estrogen in females, effectively managing conditions driven by these hormones .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound demonstrates a bioavailability of approximately 70% when administered subcutaneously. Oral bioavailability is negligible due to extensive first-pass metabolism .

- Distribution : The compound exhibits a volume of distribution that favors accumulation in the liver, kidneys, and anterior pituitary gland .

- Metabolism : this compound is metabolized primarily by peptidases in the liver and kidneys. Its metabolites are biologically inactive and are eliminated predominantly via urine .

- Half-life : The initial half-life post-intravenous administration is approximately 5 minutes in rats and 12 minutes in guinea pigs, with a terminal half-life ranging from 72 to 80 minutes for other routes .

Clinical Applications

This compound is utilized in various clinical settings:

- Prostate Cancer : It is employed for palliative treatment in advanced cases, effectively reducing testosterone levels through sustained inhibition of gonadotropin production .

- Endometriosis : The drug aids in managing endometriosis symptoms by lowering estrogen levels, thus alleviating pain associated with this condition .

- Fertility Treatments : In controlled ovarian stimulation protocols, this compound can help prevent premature ovulation .

Table 1: Summary of Clinical Uses of this compound

| Condition | Mechanism | Administration Route | Typical Dosage |

|---|---|---|---|

| Prostate Cancer | Gonadotropin suppression | Subcutaneous | 50-500 mcg/day |

| Endometriosis | Estrogen suppression | Subcutaneous | 300-1200 mcg/day |

| Ovarian Stimulation | Prevents premature ovulation | Nasal/Intrauterine | Varies by protocol |

Case Studies

-

Prostate Cancer Management :

A study involving patients with metastatic prostate cancer demonstrated that this compound significantly lowered serum testosterone levels within 24 hours of administration. Patients receiving high doses (300 mcg/day) exhibited a marked reduction in tumor markers over a treatment period of six months . -

Endometriosis Treatment :

In a randomized controlled trial assessing the efficacy of this compound versus placebo in women with endometriosis, those treated with this compound reported a significant decrease in pain scores after three months, alongside improvements in quality-of-life metrics .

Research Findings

Recent studies have highlighted several key aspects regarding the biological activity of this compound:

- Nasal Bioavailability Enhancement : Research indicates that using cyclodextrins can improve nasal absorption rates of this compound, potentially expanding its delivery methods beyond injections .

- Long-term Effects : Chronic administration studies reveal that prolonged use can lead to significant reductions in gonadal steroid levels, which are reversible upon discontinuation of therapy .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Buserelin’s agonist activity at GnRH receptors, and how do these mechanisms inform experimental design in endocrine studies?

this compound acts as a potent GnRH receptor (GnRHR) agonist, binding to the receptor and triggering intracellular signaling pathways such as inositol triphosphate (IP3) accumulation, which regulates downstream hormone secretion (e.g., LH/FSH). Experimental designs should include dose-response assays to measure EC50 values for IP3 accumulation (e.g., COS-1 cells transfected with human GnRHR) and compare potency to endogenous GnRH and other agonists like triptorelin . Additionally, studies should account for this compound’s shorter half-life (~1.3 hours) compared to other agonists, requiring frequent dosing in in vivo models to maintain therapeutic effects .

Q. What standardized methodologies are recommended for evaluating this compound’s effects on bone metabolism in preclinical models?

this compound induces bone loss in rat models by reducing bone volume and connective density while increasing trabecular separation. Methodologically, researchers should use micro-computed tomography (µCT) to quantify trabecular parameters at the proximal tibia. Pairwise comparisons (e.g., ANOVA with post-hoc tests) should validate statistical significance (P < 0.05) between this compound-treated groups and controls. Co-administration with bone-protective agents (e.g., Annatto tocotrienol) requires dose standardization (e.g., 60 mg/kg/day) and longitudinal monitoring to assess preventive efficacy .

Q. How should researchers select appropriate in vitro models to study this compound’s anti-proliferative effects in cancer biology?

Cell line selection must align with research objectives. For example:

- MCF7 cells : To study GnRHR internalization and downstream signaling (e.g., IP3 accumulation assays) .

- MDA-MB-231 cells : To evaluate this compound’s anti-metastatic effects via migration/invasion assays (e.g., Boyden chamber) . Experimental protocols should include controls for receptor density (e.g., adenoviral transfection to overexpress GnRHR) and validate results using pooled data from ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cancer progression be reconciled across different experimental models?

this compound exhibits context-dependent effects: it reduces metastasis in MDA-MB-231 cells (triple-negative breast cancer) but shows limited activity in MCF7 cells (hormone receptor-positive). Researchers must stratify results by receptor expression levels (e.g., qPCR for GnRHR isoforms) and microenvironmental factors (e.g., estrogen exposure). Contradictions may arise from differential activation of apoptotic pathways (e.g., caspase-3 in MDA-MB-231 vs. survivin upregulation in MCF7). Meta-analyses of transcriptomic datasets (e.g., RNA-seq) can identify confounding variables .

Q. What novel methodologies address this compound’s short half-life in sustained-release formulations for long-term studies?

Advanced delivery systems, such as biodegradable microspheres or subcutaneous implants, can extend this compound’s half-life by 10-fold (e.g., triptorelin’s formulation). Pharmacokinetic studies should use LC-MS/MS to measure plasma concentrations over time, while in vitro release assays (e.g., dialysis membrane models) optimize polymer matrices. Statistical modeling (e.g., two-compartment pharmacokinetic analysis) is critical to predict dosing intervals .

Q. How can researchers design experiments to elucidate this compound’s role in preventing early embryonic death (EED) in non-equine models?

While this compound shows promise in mares by delaying luteolysis, extrapolation to other species requires:

- Timed administration : Dose optimization during diestrus to mimic luteolytic signal suppression .

- Biomarker validation : Progesterone assays and uterine luminal fluid proteomics to confirm luteal maintenance.

- Comparative models : Parallel studies in rodents (e.g., GnRH antagonist-induced EED) to control for species-specific receptor affinities .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in cell-based assays?

- Dose-response curves : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Software like GraphPad Prism facilitates curve fitting with 95% confidence intervals .

- Pooled data normalization : Normalize IP3 accumulation or cell count data to the maximal this compound response in control cells to minimize inter-experimental variability .

- Two-way ANOVA : Apply to factorial designs (e.g., this compound ± antagonist treatment) with post-hoc t-tests for pairwise comparisons .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in receptor expression models?

- Transfection validation : Include Western blotting or flow cytometry to confirm GnRHR expression levels in transfected cell lines .

- Purity protocols : For in vivo studies, document this compound’s source (e.g., HPLC purity ≥98%) and storage conditions (-20°C in lyophilized form) .

- Open data practices : Publish raw datasets (e.g., µCT scans, cell counts) in supplementary materials with detailed metadata .

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 | |

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.